molecular formula C20H20N4O3S B2707088 3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034459-00-0

3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2707088
CAS RN: 2034459-00-0
M. Wt: 396.47
InChI Key: HGXZOPAKKAUFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as MT-DADMe-ImmA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to the family of quinazoline-2,4-diones, which are known to have a wide range of biological activities.

Scientific Research Applications

Antimicrobial Activity

Research has shown the potential of quinazoline derivatives in antimicrobial applications. The synthesis and evaluation of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones have revealed promising antibacterial and antifungal activities. These compounds were tested against Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum, demonstrating significant activity (Ravi R. Vidule, 2011). This suggests the chemical's relevance in developing antimicrobial agents.

Catalytic Synthesis

The compound has been a focus in studies on catalysis and synthesis techniques. For instance, the use of ionic liquids for the green synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles has been reported. This method is noted for its efficiency and environmental friendliness, highlighting the compound's role in sustainable chemistry (W. Lu et al., 2014).

Antitumor and Cytotoxic Activities

Quinazoline derivatives have also been evaluated for their potential anticancer properties. Novel quinazolinone derivatives have been synthesized and assessed for cytotoxic activity against various cancer cell lines, such as MCF-7 and HeLa, showing significant activity (Safoora Poorirani et al., 2018). These studies provide insights into the compound's utility in cancer research.

CO2 Utilization and Green Chemistry

Research into the conversion of CO2 into valuable chemicals has highlighted the synthesis of quinazoline-2,4(1H,3H)-diones as a key area. Studies demonstrate the efficient synthesis of these compounds from CO2 using green chemistry principles, underscoring the compound's role in addressing environmental challenges (E. Vessally et al., 2017).

properties

IUPAC Name

3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-28-17-15(6-4-10-21-17)18(25)23-11-8-13(9-12-23)24-19(26)14-5-2-3-7-16(14)22-20(24)27/h2-7,10,13H,8-9,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXZOPAKKAUFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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